2-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide
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Overview
Description
2-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methylpropanamide with 2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring and trifluoromethyl group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide: This compound shares the piperidine and trifluoromethyl groups but differs in its overall structure and specific functional groups.
2,3-Epoxy-2-methyl-N-[4-cyano-3(trifluoromethyl)phenyl]propanamide: Another compound with a trifluoromethyl group, but with different reactivity and applications.
Uniqueness
2-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H22F3N3OS |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-methyl-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H22F3N3OS/c1-11(2)15(24)22-16(25)21-13-10-12(17(18,19)20)6-7-14(13)23-8-4-3-5-9-23/h6-7,10-11H,3-5,8-9H2,1-2H3,(H2,21,22,24,25) |
InChI Key |
KWTGUTRVRGIXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCCC2 |
Origin of Product |
United States |
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